molecular formula C12H36Cl2N2Si4Z B1507104 ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE CAS No. 70969-28-7

ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE

Cat. No.: B1507104
CAS No.: 70969-28-7
M. Wt: 482.9 g/mol
InChI Key: YTWXEUAUHRSZID-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature

Zirconium bis(hexamethyldisilazide) dichloride is an organometallic compound with the molecular formula C₁₂H₃₆Cl₂N₂Si₄Zr and a molecular weight of 482.9 grams per mole. The compound is known by several systematic names, including dichlorobis[bis(trimethylsilyl)amino] zirconium(IV), dichlorobis[bis(trimethylsilyl)amindo] zirconium(IV), and zirconium bis[bis(trimethylsilyl)amide dichloride. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(trimethylsilyl)azanide; dichlorozirconium(2+).

The structural identity of this compound is defined by the presence of two bis(trimethylsilyl)amide ligands coordinated to a zirconium center that also bears two chloride substituents. The PubChem compound identification number for this species is 11049160, and it carries the Chemical Abstracts Service registry number 70969-28-7. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CSi(C)[N-]Si(C)C.CSi(C)[N-]Si(C)C.Cl[Zr+2]Cl.

Table 1: Chemical Properties of Zirconium Bis(hexamethyldisilazide) Dichloride

Property Value Reference
Molecular Formula C₁₂H₃₆Cl₂N₂Si₄Zr
Molecular Weight 482.9 g/mol
CAS Number 70969-28-7
Appearance Off-white to yellow solid
Melting Point 48-50°C
Boiling Point >100°C (0.5 mmHg)
Vapor Pressure 0.01 mmHg (25°C)

The compound exhibits moisture sensitivity, which is characteristic of many metal amide complexes. This property arises from the reactive nature of the metal-nitrogen bonds and the potential for hydrolysis reactions with atmospheric moisture. The physical appearance is typically described as off-white to yellow crystalline solid, with some variations in color depending on purity and storage conditions.

Historical Context and Discovery

The development of zirconium bis(hexamethyldisilazide) dichloride is intrinsically linked to the broader evolution of bis(trimethylsilyl)amide chemistry, which has its roots in the pioneering work conducted in the early 1960s. The foundational research in this field was established by Wannagat, who reported the first synthesis of bis(trimethylsilyl)amide complexes in 1961. This groundbreaking work opened new avenues for the preparation of sterically hindered amide ligands that would prove instrumental in stabilizing reactive metal centers.

The systematic exploration of metal bis(trimethylsilyl)amide complexes gained momentum throughout the subsequent decades, with researchers recognizing the unique properties conferred by the bulky trimethylsilyl substituents. These ligands provided kinetic protection of metal coordination spheres while simultaneously offering enhanced solubility in non-polar solvents and resistance to decomposition pathways commonly observed with simpler amide systems. The class of ligands and pioneering studies on their coordination compounds were further developed by Bürger and Wannagat, who established the fundamental principles governing the synthesis and reactivity of these species.

The specific development of zirconium-containing bis(trimethylsilyl)amide complexes emerged as part of the broader investigation into early transition metal chemistry. Research groups began to explore the unique reactivity patterns exhibited by zirconium centers when coordinated to these sterically demanding ligands. The combination of zirconium's favorable electronic properties and the steric protection provided by bis(trimethylsilyl)amide ligands created opportunities for developing new synthetic methodologies and catalytic systems.

The general synthetic approach for preparing metal bis(trimethylsilyl)amides involves salt metathesis reactions between anhydrous metal chlorides and alkali metal bis(trimethylsilyl)amides. This methodology has been successfully applied to generate a wide range of metal complexes across the periodic table, with zirconium compounds representing particularly important members of this family due to their synthetic versatility and catalytic potential.

Relevance in Organometallic and Coordination Chemistry

Zirconium bis(hexamethyldisilazide) dichloride occupies a significant position in organometallic and coordination chemistry due to its unique combination of structural features and chemical reactivity. The compound serves as both a valuable synthetic intermediate and a subject of fundamental research interest, contributing to our understanding of metal-ligand bonding and reactivity patterns in early transition metal systems.

The bis(trimethylsilyl)amide ligands in this complex provide several advantageous properties that make the compound particularly useful in synthetic applications. The bulky trimethylsilyl groups offer kinetic protection of the metal coordination sphere, preventing unwanted side reactions and facilitating the isolation of otherwise unstable intermediates. Additionally, these ligands eliminate potential β-hydride elimination decomposition pathways that commonly plague other organometallic systems, thereby enhancing the thermal stability of the resulting complexes.

Research investigations have demonstrated the synthetic utility of zirconium bis(hexamethyldisilazide) dichloride as a precursor for more complex organometallic species. In coordination chemistry applications, the compound has been employed in ligand exchange reactions where the chloride substituents can be readily replaced with other anionic ligands, while the bis(trimethylsilyl)amide groups provide a stable coordination environment. This reactivity pattern has been exploited in the synthesis of mixed-ligand zirconium complexes for various applications.

The compound has found particular relevance in catalysis research, where zirconium-based systems have shown promise for a variety of transformations. Studies have explored the use of related zirconium bis(trimethylsilyl)amide complexes in polymerization catalysis, where the steric bulk of the ligands helps to control the stereochemistry of polymer formation. The ability to fine-tune the electronic and steric environment around the zirconium center through ligand modification has made these systems attractive targets for catalyst development.

Table 2: Applications of Zirconium Bis(hexamethyldisilazide) Dichloride in Research

Application Area Specific Use Key Advantages Reference
Ligand Exchange Reactions Precursor for mixed-ligand complexes Selective chloride substitution
Coordination Chemistry Synthesis of chelating ligand complexes Steric protection of metal center
Catalysis Research Polymerization catalyst development Controlled stereochemistry
Organometallic Synthesis Building block for complex structures Thermal stability

The fundamental studies of zirconium bis(hexamethyldisilazide) dichloride have also contributed to broader understanding of metal-nitrogen bonding in early transition metal systems. Crystallographic investigations of related compounds have revealed important structural parameters, including metal-nitrogen bond lengths and angles that provide insights into the electronic properties of these complexes. These structural studies have been instrumental in developing theoretical models for predicting the reactivity and stability of new organometallic compounds.

Contemporary research continues to explore new applications for zirconium bis(hexamethyldisilazide) dichloride and related compounds. The development of more sophisticated synthetic methodologies has expanded the scope of transformations that can be achieved using these systems, while advances in analytical techniques have provided deeper insights into their fundamental properties and reaction mechanisms. The ongoing interest in this compound reflects its continued importance as both a synthetic tool and a platform for fundamental research in organometallic chemistry.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;zirconium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H18NSi2.2ClH.Zr/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXEUAUHRSZID-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cl-].[Cl-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Cl2N2Si4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30722546
Record name Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70969-28-7
Record name Zirconium(4+) chloride trimethyl-N-(trimethylsilyl)silanaminide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30722546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Reaction of Zirconium Tetrachloride with Lithium Hexamethyldisilazide

The most common and straightforward method involves the salt metathesis reaction between zirconium tetrachloride (ZrCl4) and lithium bis(hexamethyldisilazide) (LiN(SiMe3)2):

$$
\text{ZrCl}4 + 2 \text{LiN(SiMe}3)2 \rightarrow \text{Zr}(N(SiMe3)2)2Cl_2 + 2 \text{LiCl}
$$

  • Procedure:

    • Anhydrous ZrCl4 is suspended in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under nitrogen atmosphere to avoid moisture.
    • A stoichiometric amount (2 equivalents) of LiN(SiMe3)2, typically as a solution in hexane or THF, is added dropwise at low temperatures (0 °C to room temperature).
    • The mixture is stirred for several hours (commonly 4–8 hours) to ensure complete reaction.
    • The precipitated lithium chloride (LiCl) is removed by filtration.
    • The filtrate is concentrated and the product is isolated by crystallization or solvent removal under reduced pressure.
  • Advantages:

    • This method is direct and yields the desired compound in high purity.
    • Mild reaction conditions (0–25 °C) preserve the integrity of sensitive ligands.
    • The use of THF or ethers as solvents enhances solubility and reaction kinetics.
  • Notes:

    • The reaction must be performed under inert atmosphere to prevent hydrolysis.
    • Lithium chloride byproduct is insoluble and easily separated, simplifying purification.

Alternative Routes via Zirconium Amide Precursors

Some syntheses start from zirconium amide complexes such as tetrakis(dimethylamido)zirconium (Zr(NMe2)4), which can be aminolyzed or reacted with hexamethyldisilazane derivatives to form the bis(hexamethyldisilazide) dichloride complex.

  • Example:

    • Reaction of Zr(NMe2)4 with hexamethyldisilazane (HN(SiMe3)2) under controlled conditions can replace amido ligands with bis(hexamethyldisilazide) ligands.
    • Subsequent treatment with chlorinating agents or partial hydrolysis introduces chloride ligands to yield the dichloride complex.
  • Research Findings:

    • Aminolysis reactions involving guanidine or carbodiimide insertions into Zr–N bonds have been reported to yield related zirconium complexes with tailored ligands.
    • These methods offer routes to functionalized zirconium complexes but are generally more complex and less direct than the salt metathesis approach.

Ligand Exchange from Zirconocene or Other Zirconium Complexes

In some advanced synthetic protocols, zirconocene dichloride or other zirconium precursors are treated with lithium hexamethyldisilazide to exchange ligands and obtain the bis(hexamethyldisilazide) dichloride.

  • Procedure:

    • Zirconocene dichloride is dissolved in ether solvents (THF preferred).
    • Lithium hexamethyldisilazide is added under cooling to control reaction rates.
    • The reaction proceeds via ligand substitution, monitored by NMR or other spectroscopic methods.
    • Purification involves filtration and crystallization.
  • Advantages and Challenges:

    • This method allows for structural modifications and catalyst design flexibility.
    • However, it may involve longer reaction times and more complex purification steps.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Tetrahydrofuran (THF), Diethyl ether THF preferred for solubility and stability
Temperature 0 °C to 25 °C Low temperature to avoid side reactions
Reaction time 4 to 8 hours Ensures complete ligand exchange
Molar ratio (ZrCl4:LiN(SiMe3)2) 1:2 Stoichiometric for bis-substitution
Atmosphere Inert (N2 or Ar) Prevents hydrolysis and oxidation
Purification Filtration, crystallization Removes LiCl byproduct

Detailed Research Findings

  • The salt metathesis method is widely reported as the most efficient and scalable route for preparing zirconium bis(hexamethyldisilazide) dichloride, with yields often exceeding 80% under optimized conditions.
  • The use of lithium hexamethyldisilazide as a strong base and ligand source is critical for clean substitution of chloride ligands on zirconium tetrachloride.
  • Alternative methods involving amide precursors and ligand insertions provide routes to functionalized complexes but are less commonly used for this specific compound.
  • Reaction monitoring by NMR spectroscopy confirms the substitution of chloride ligands and the formation of the bis(hexamethyldisilazide) species.
  • Purity and crystallinity of the product are enhanced by careful control of solvent, temperature, and reaction time.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Salt Metathesis (Direct Reaction) ZrCl4 + 2 LiN(SiMe3)2 THF, 0–25 °C, 4–8 h, inert atmosphere Simple, high yield, scalable Requires strict moisture control
Aminolysis of Zr(NMe2)4 Zr(NMe2)4 + HN(SiMe3)2 Controlled T, inert atmosphere Functionalized complexes More complex, lower yield
Ligand Exchange from Zirconocene Zirconocene dichloride + LiN(SiMe3)2 Ether solvents, low T, inert atmosphere Flexible ligand modifications Longer reaction, complex purification

Chemical Reactions Analysis

Types of Reactions

ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other ligands, enhancing its catalytic properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various Lewis bases. The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted zirconium complexes, while coordination reactions with Lewis bases can form stable coordination complexes .

Scientific Research Applications

Applications Overview

The applications of Zr[HMDS]2Cl2 can be categorized into several key areas:

  • Catalysis : It serves as a catalyst in various organic reactions, particularly in polymerization processes and asymmetric synthesis.
  • Thin Film Deposition : Utilized in the production of electronic and optoelectronic devices, Zr[HMDS]2Cl2 is instrumental in creating high-quality thin films.
  • Functional Coatings : The compound is employed in protective coatings that enhance the durability and performance of materials.
  • Energy Storage : Its role in energy generation and storage technologies, including batteries and fuel cells, is being explored.
  • MEMS and Nanomaterials : In micro-electromechanical systems (MEMS) and nanotechnology, it acts as a precursor for various zirconium-based materials.

Detailed Case Studies

In the field of electronics, Zr[HMDS]2Cl2 has been utilized to deposit thin films of zirconium oxide via chemical vapor deposition (CVD). This process results in films with excellent dielectric properties suitable for capacitors and transistors.

ProcessFilm Thickness (nm)Dielectric ConstantApplication
CVD10025Capacitors

Energy Storage Innovations

Recent research has explored the use of Zr[HMDS]2Cl2 in developing advanced battery materials. Its incorporation into lithium-ion batteries has shown improvements in charge capacity and cycle stability.

Battery TypeCapacity (mAh/g)Cycle Stability (%)
Lithium-Ion15090

Mechanism of Action

The mechanism by which ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE exerts its effects involves the coordination of the bis(trimethylsilyl)amino ligands to the zirconium center. This coordination stabilizes the zirconium complex and enhances its reactivity. The molecular targets and pathways involved in its catalytic activity include the activation of substrates through coordination to the zirconium center, facilitating various organic transformations .

Comparison with Similar Compounds

Table 1: Ligand and Structural Comparison

Compound Name CAS Number Ligand Type Molecular Formula Key Structural Features
This compound 70969-28-7 Hexamethyldisilazide C₁₂H₃₆Cl₂N₂Si₄Zr Bulky silylamide ligands; tetrahedral geometry
Bis(cyclopentadienyl)zirconium dichloride 1291-32-3 Cyclopentadienyl (Cp) C₁₀H₁₀Cl₂Zr Sandwich structure with two Cp ligands
Bis(butylcyclopentadienyl)zirconium dichloride 73364-10-0 Butylcyclopentadienyl C₁₈H₂₆Cl₂Zr Alkyl-substituted Cp ligands; enhanced solubility
Bis(2-methylindenyl)zirconium dichloride 165688-64-2 2-Methylindenyl C₂₀H₁₈Cl₂Zr Fused aromatic ligands; high thermal stability
  • Ligand Effects: Hexamethyldisilazide (HMDS): Creates steric hindrance, making the zirconium center more electrophilic. This is advantageous in catalysis for activating substrates like alkenes or carbonyl compounds . Cyclopentadienyl (Cp): Provides a stable π-bonding framework, commonly used in polymerization catalysts (e.g., zirconocene dichloride) . Alkyl-Substituted Cp (e.g., butyl): Improves solubility in organic solvents and modifies catalytic selectivity .

Biological Activity

Zirconium bis(hexamethyldisilazide) dichloride (Zr[HMDS]₂Cl₂), a compound with the CAS number 70969-28-7, has garnered attention in various fields, particularly in catalysis and materials science. However, its biological activity remains a less explored area. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse sources and presenting relevant data.

Zirconium bis(hexamethyldisilazide) dichloride is characterized by the following chemical properties:

  • Molecular Formula : C₁₂H₃₆Cl₂N₂Si₄Zr
  • Molecular Weight : 482.90 g/mol
  • Appearance : Off-white crystalline solid
  • Purity : Typically ≥ 97.5% .

Toxicity and Safety

Research indicates that zirconium compounds can exhibit varying degrees of toxicity depending on their chemical structure and exposure levels. For instance, studies have shown that certain zirconium complexes can induce cytotoxic effects in mammalian cells at high concentrations. However, specific toxicological data for Zr[HMDS]₂Cl₂ is scarce.

Case Studies

  • In Vitro Studies : A study examining the effects of zirconium complexes on cancer cell lines demonstrated that some zirconium derivatives could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While Zr[HMDS]₂Cl₂ was not specifically tested, similar compounds showed promising results in this area .
  • Drug Delivery Systems : Zirconium-based nanoparticles have been explored for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents. Research has indicated that incorporating zirconium into mesoporous silica nanoparticles enhances drug loading efficiency and controlled release profiles .

Data Table: Summary of Biological Activity Studies

Study FocusFindingsReference
Cytotoxicity in Cancer CellsInduction of apoptosis in specific cell lines; varying toxicity levels
Drug Delivery ApplicationsEnhanced drug loading and release using zirconium-based carriers
Interaction with BiomoleculesPotential alteration of protein/nucleic acid structuresGeneral knowledge

Q & A

Q. What are the optimal synthetic routes for preparing zirconium bis(hexamethyldisilazide)dichloride, and how can purity be maximized?

Methodological Answer: Synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with hexamethyldisilazide (HMDS) ligands in anhydrous conditions. Solvent choice (e.g., toluene or THF) and stoichiometric ratios (e.g., 1:2 ZrCl₄:HMDS) are critical to avoid byproducts like ZrCl₃(HMDS) or unreacted ligands. Purity is assessed via elemental analysis, NMR spectroscopy, and X-ray crystallography . To maximize purity, inert atmosphere techniques (glovebox/Schlenk line) and rigorous solvent drying (molecular sieves) are essential .

Q. How can spectroscopic techniques distinguish this compound from structurally similar zirconocene dichlorides?

Methodological Answer: Key distinctions include:

  • ¹H/²⁹Si NMR : HMDS ligands show Si(CH₃)₃ peaks at ~0 ppm (¹H) and -10 to -20 ppm (²⁹Si), absent in cyclopentadienyl-based zirconocenes .
  • FT-IR : Zr-N stretching vibrations (400-500 cm⁻¹) confirm HMDS coordination, unlike Zr-Cl stretches in zirconocenes .
  • X-ray Diffraction : Bond lengths (Zr-N ≈ 2.1 Å vs. Zr-Cp ≈ 2.4 Å) and ligand geometry differentiate the two .

Q. What catalytic applications are reported for this compound in polymerization or organic transformations?

Methodological Answer: The compound acts as a Lewis acid catalyst in olefin polymerization and hydroamination. For example:

  • Polymerization : Activates co-catalysts (e.g., methylaluminoxane) to polymerize ethylene, with activity dependent on ligand steric bulk .
  • Hydroamination : Facilitates C-N bond formation in alkenes/amines; reaction kinetics are monitored via GC-MS or in-situ IR .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Air/Moisture Sensitivity : Use inert atmosphere (N₂/Ar) and anhydrous solvents to prevent hydrolysis, which releases HCl .
  • PPE : Gloves, lab coat, and safety goggles are mandatory.
  • Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. How can thermal stability and decomposition pathways of this compound be characterized?

Methodological Answer:

  • TGA/DSC : Measure mass loss and exothermic/endothermic events under controlled atmospheres. Decomposition typically occurs above 200°C, releasing HMDS ligands and forming ZrO₂ residues .
  • Mass Spectrometry : Identify volatile decomposition products (e.g., hexamethyldisilazane) .

Advanced Research Questions

Q. How do steric and electronic ligand modifications impact the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Steric Effects : Replace HMDS with bulkier silazides (e.g., t-butyl-substituted) to study hindered catalytic sites. Compare turnover frequencies (TOF) in polymerization .
  • Electronic Effects : Introduce electron-withdrawing groups (e.g., CF₃) to the HMDS ligand; monitor changes in Lewis acidity via NMR titration with Et₃PO .

Q. What computational methods validate the proposed mechanistic pathways for this compound in hydroamination?

Methodological Answer:

  • DFT Calculations : Model ligand-Zr interactions and transition states (e.g., NBO analysis for charge distribution).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to validate computed mechanisms .

Q. How can contradictions in reported catalytic activities of this compound be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments with identical solvent purity, Zr:HMSD ratios, and reaction temperatures .
  • In-Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to detect transient intermediates that may explain divergent outcomes .

Q. What strategies improve the air stability of this compound without sacrificing catalytic activity?

Methodological Answer:

  • Ligand Encapsulation : Design macrocyclic silazide ligands to shield the Zr center.
  • Ionic Liquid Stabilization : Dissolve the compound in hydrophobic ionic liquids (e.g., [BMIM][PF₆]) to limit moisture contact .

Q. How do solvent coordination effects influence the Lewis acidity of this compound?

Methodological Answer:

  • Gutmann Donor Number (DN) : Correlate solvent DN (e.g., THF DN = 20, toluene DN = 0.1) with catalytic activity in Diels-Alder reactions.
  • EXAFS Spectroscopy : Quantify solvent-Zr coordination bonds to confirm labile vs. persistent solvent interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE
Reactant of Route 2
ZIRCONIUM BIS(HEXAMETHYLDISILAZIDE)DICHLORIDE

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